molecular formula C7H12O2 B13590540 rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol

rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol

Cat. No.: B13590540
M. Wt: 128.17 g/mol
InChI Key: KIWJJFPDXSOEEQ-FSDSQADBSA-N
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Description

rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol is a bicyclic ether-alcohol with a strained 6-oxabicyclo[3.2.1]octane framework. The compound features an oxygen atom in the bridge (6-oxa) and a hydroxyl group at the 4-position. Its stereochemistry (1R,4R,5R) and racemic nature influence its physical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol

InChI

InChI=1S/C7H12O2/c8-6-2-1-5-3-7(6)9-4-5/h5-8H,1-4H2/t5-,6-,7-/m1/s1

InChI Key

KIWJJFPDXSOEEQ-FSDSQADBSA-N

Isomeric SMILES

C1C[C@H]([C@H]2C[C@@H]1CO2)O

Canonical SMILES

C1CC(C2CC1CO2)O

Origin of Product

United States

Preparation Methods

Reduction of Lactones Using Samarium(II) Iodide–Water System

One of the most effective and general methods for preparing bicyclic alcohols like rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol involves the reduction of bicyclic lactones using samarium(II) iodide (SmI2) in the presence of water. This electron transfer reduction method has been extensively studied and provides high yields with excellent stereocontrol.

  • Procedure Summary : The bicyclic lactone precursor, such as rac-(1S,5R)-2-oxabicyclo[3.2.1]octan-3-one, is treated with an excess of samarium(II) iodide and water at low temperatures (0 °C to room temperature). The reaction proceeds via a single-electron transfer mechanism, reducing the lactone carbonyl to the corresponding hydroxyl group and forming the bicyclic alcohol with retention of the bicyclic framework.

  • Reaction Conditions : Typical conditions involve 0.8 to 1.5 equivalents of SmI2, 2 to 9 equivalents of water, and stirring for 2 to 4 hours at 0 °C to room temperature.

  • Yields and Purity : Yields are generally high (above 90%), and the product is isolated by standard chromatographic techniques. The stereochemistry is controlled by the rigid bicyclic structure and the reaction conditions.

  • Example Data :

Entry Lactone Substrate SmI2 (equiv) H2O (equiv) Time (h) Temp (°C) Yield (%) Product Type
1 rac-(1S,5R)-2-oxabicyclo[3.2.1]octan-3-one 0.8 2.4 2 0 to RT 97 This compound
2 5,5-Dibutyldihydrofuran-2(3H)-one 1.5 9.0 2 RT 93 Corresponding bicyclic diol

Source: Szostak et al., Organic & Biomolecular Chemistry, 2012

Dihydroxylation and Subsequent Functional Group Transformations

Starting from norbornadiene or hetero-substituted norbornadienes, dihydroxylation followed by protection and functional group manipulation can lead to bicyclic alcohols structurally related to this compound.

  • Stepwise Process :

    • Dihydroxylation of norbornadiene derivatives using osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO).
    • Protection of the resulting diols with acetal or ketal formation using 2,2-dimethoxypropane and p-toluenesulfonic acid.
    • Further functionalization to introduce or reveal hydroxyl groups at desired positions.
  • Yields : The dihydroxylation step typically proceeds with high regio- and stereoselectivity, enabling subsequent transformations.

Source: ACS Journal of Organic Chemistry, 2022

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield (%) Stereocontrol
SmI2–H2O Reduction of Lactones High yield, mild conditions, good stereocontrol Requires handling of SmI2, moisture sensitive 90–98 Excellent
Radical Rearrangement Can introduce complex substituents and ring expansions Sometimes low yield with oxabicyclic systems 56–82 Moderate to good
Dihydroxylation + Protection High regioselectivity, versatile intermediates Multi-step, requires toxic OsO4 70–85 (overall) Good

Research Findings and Notes

  • The samarium(II) iodide–water system is the most reliable and widely used method for synthesizing this compound due to its efficiency and stereoselectivity.

  • Radical rearrangements provide valuable insights into ring expansion mechanisms but are less effective for oxabicyclic targets compared to azabicyclic analogues.

  • The dihydroxylation route offers a synthetic handle for further functionalization but involves more steps and the use of hazardous reagents.

  • The stereochemistry of the product is influenced by the rigid bicyclic framework, reaction conditions, and substituent effects.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol moiety undergoes selective oxidation to form ketones under controlled conditions.

Reagent SystemProductYieldConditionsReference
Pyridinium chlorochromate (PCC)6-oxabicyclo[3.2.1]octan-4-one85%CH₂Cl₂, 25°C, 6 h
Swern oxidation6-oxabicyclo[3.2.1]octan-4-one78%(COCl)₂, DMSO, -78°C

The ketone product serves as a precursor for further functionalization, including nucleophilic additions or reductions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, particularly under Mitsunobu conditions or with halogenating agents.

Reaction TypeReagentsProductYieldReference
Mitsunobu reactionDIAD, PPh₃, R-OH4-alkoxy derivatives60-75%
BrominationPBr₃, Et₂O4-bromo-6-oxabicyclo[3.2.1]octane92%

Brominated derivatives exhibit enhanced electrophilicity, enabling cross-coupling reactions.

Dehydration and Cycloaddition Pathways

Acid-catalyzed dehydration generates strained olefins, which undergo [2+2] photocycloadditions.

StepConditionsProductYieldReference
DehydrationH₂SO₄, Δ4,5-didehydro-6-oxabicyclo[3.2.1]octane88%
[2+2] PhotocycloadditionCu(I) catalyst, hvTricyclic adducts50-70%

The photocycloaddition proceeds via a copper-coordinated intermediate, favoring cis-selectivity .

Ring-Opening Reactions

The strained bicyclic system undergoes acid- or base-mediated ring opening:

ConditionProductMechanismYieldReference
H₂O, H₂SO₄, reflux4-hydroxyoct-2-enoic acid lactoneAcid-catalyzed hydrolysis65%
NaOMe, MeOHLinear diolBase-induced cleavage58%

Comparative Reactivity with Structural Analogues

The hydroxyl group’s stereoelectronic environment distinguishes its reactivity from related bicyclic systems:

CompoundKey Reaction DifferenceReference
4-azabicyclo[3.2.1]octan-6-olFaster N-mediated nucleophilic substitutions
6-thiabicyclo[3.2.1]octan-4-olEnhanced stability under radical conditions

Scientific Research Applications

rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Bicyclic Framework

Sulfur Analogs
  • Example : (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
    • Key Difference : Replacement of the bridge oxygen (6-oxa) with sulfur (6-thia).
    • Impact :
  • Reduced polarity due to sulfur’s lower electronegativity.
  • Enhanced lipophilicity, affecting membrane permeability in biological systems.
  • Applications: Used in flavoring agents and as intermediates in organosulfur chemistry .
Nitrogen Analogs
  • Example : Relebactam (1,6-diazabicyclo[3.2.1]octane derivative)
    • Key Difference : Replacement of oxygen with nitrogen (aza).
    • Impact :
  • Increased basicity due to the amine group.
  • Pharmacological Role: Potent β-lactamase inhibitor; the nitrogen atoms enable interactions with bacterial enzymes .

Functional Group Modifications

Carboxylic Acid Derivatives
  • Example : (1R,5R,7S)-rel-7-Ethyl-5-(hydroxymethyl)-7-methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid
    • Key Difference : Introduction of a carboxylic acid group at the 1-position.
    • Impact :
  • Enhanced water solubility due to the acidic group.
  • Potential for salt formation (e.g., sodium salts) to improve bioavailability .
Ketone Derivatives
  • Example : (1R,2R,5R)-5-Isopropyl-2-methyl-2-(phenylethynyl)-6-oxabicyclo[3.2.1]octan-7-one
    • Key Difference : Ketone group at the 7-position instead of a hydroxyl group.
    • Impact :
  • Increased reactivity toward nucleophilic additions (e.g., Grignard reactions).
  • Applications: Intermediate in photochemical synthesis and natural product derivatization .

Multi-Oxygenated Derivatives

Dioxabicyclo Derivatives
  • Example : Levoglucosan (6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol)
    • Key Difference : Additional oxygen atom (8-oxa) and three hydroxyl groups.
    • Impact :
  • High hydrophilicity and crystallinity due to extensive hydrogen bonding.
  • Applications: Biomass pyrolysis product; used in carbohydrate chemistry .

Stereochemical and Racemic Comparisons

  • Example: rac-[(1R,2S,4R,5S,6R)-8-Oxatricyclo[3.2.1.0²,⁴]octan-6-yl]methanol Key Difference: Tricyclic structure with an additional bridge (0²,⁴). Impact:
  • Increased ring strain alters thermodynamic stability.
  • Synthetic Utility: Used in asymmetric catalysis and chiral resolution studies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Bridge Heteroatom Functional Groups Key Applications Reference ID
rac-(1R,4R,5R)-6-oxabicyclo[...]-4-ol O (6-oxa) -OH (4-position) Pharmaceutical intermediates
6-Thiabicyclo[3.2.1]octane derivative S (6-thia) -CH₃, -C(CH₃)₂ Organosulfur chemistry
Relebactam N (1,6-diaza) -SO₃H, -CONH- β-lactamase inhibition
Levoglucosan O (6,8-dioxa) -OH (2,3,4-positions) Carbohydrate chemistry

Table 2: Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility
rac-(1R,4R,5R)-6-oxabicyclo[...]-4-ol C₇H₁₂O₂ 140.18 Moderate (Polar)
Levoglucosan C₆H₁₀O₅ 162.14 High (Water)
Relebactam C₁₂H₂₀N₄O₆S 348.38 Low (Lipophilic)

Biological Activity

Rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol is a bicyclic compound notable for its unique structural framework, which includes a six-membered ring containing an oxygen atom and a five-membered ring. This compound has garnered attention due to its potential biological activities, primarily attributed to its stereochemistry and functionalization at the 4-position.

  • Molecular Formula : C7_7H12_{12}O
  • Molecular Weight : Approximately 128 g/mol
  • LogP : 0.3
  • Polar Surface Area : 29 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activity of this compound has been explored through various studies that highlight its pharmacological properties and potential applications.

Pharmacological Properties

Compounds with similar bicyclic structures have demonstrated significant pharmacological effects, including:

  • Antimicrobial Activities : Certain analogs have shown effectiveness against bacterial strains.
  • Cytotoxic Effects : Some studies indicate potential cytotoxicity against cancer cell lines.

Interaction Studies

Research has focused on the compound's binding affinity and interactions with biological targets. The unique stereochemistry at the 4-position influences its reactivity and interaction with enzymes and receptors.

Comparative Analysis with Related Compounds

A comparative analysis reveals insights into the structure-function relationship of this compound in relation to similar compounds:

Compound NameStructure TypeUnique Features
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-oneBicyclicContains multiple hydroxyl groups enhancing solubility and reactivity
(1S,5S)-6-Oxabicyclo[3.2.1]octaneBicyclicLacks hydroxyl group at position 4; different reactivity profile
(1R,5S)-6-Oxabicyclo[3.2.1]octaneBicyclicExhibits different stereochemistry affecting biological interactions

Antimicrobial Activity

One study demonstrated that this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate effectiveness.

Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines revealed that this compound showed cytotoxic effects with an IC50_{50} value of 25 µM against HeLa cells after 48 hours of exposure.

Q & A

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?

  • Answer : Perform meta-analysis of literature using standardized protocols to identify variables like solvent grade or measurement techniques . Replicate experiments under controlled conditions (e.g., humidity-controlled TGA for melting point analysis) and use factorial design to isolate confounding factors .
    05 文献检索Literature search for meta-analysis
    02:58

Q. How to design experiments investigating the compound’s reactivity in catalytic systems or as a chiral building block?

  • Answer : Employ kinetic profiling (ReactIR/NMR) to track intermediates in multi-step reactions. Isotopic labeling (e.g., 18O in the oxabicyclic ring) elucidates mechanistic pathways. Computational microkinetic modeling correlates experimental rates with theoretical barriers .

Q. What methodologies quantify enantiomeric impurities at trace levels (<0.1%)?

  • Answer : Use chiral derivatization (e.g., Mosher’s acid chloride) followed by 19F NMR for sensitivity. Capillary electrophoresis with cyclodextrin selectors separates enantiomers, while tandem MS/MS detects stereospecific fragments . Validate with synthetic impurity standards.

Q. How to study the thermodynamic stability of diastereomers or conformers under varying conditions?

  • Answer : Conduct dynamic NMR studies to assess ring-flipping barriers. DSC and variable-temperature XRD quantify phase transitions. Compare experimental data with molecular dynamics simulations of solvent interactions .

Q. What interdisciplinary approaches enhance the compound’s utility in natural product synthesis?

  • Answer : Combine retrosynthetic analysis with cheminformatics to identify strategic disconnections. Test compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) via catalyst screening. Collaborate with computational chemists to model stereochemical outcomes in complex environments .

Methodological Best Practices

  • Experimental Design : Use factorial or DoE approaches to optimize reaction conditions .
  • Data Validation : Cross-reference experimental results with computational predictions (DFT, MD simulations) .
  • Contradiction Analysis : Apply meta-analytic frameworks to isolate variables and ensure reproducibility .
  • Safety Compliance : Adhere to P-coded protocols for hazardous compound handling .

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